4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide

Description

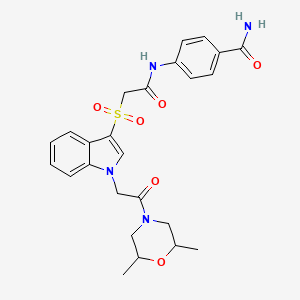

This compound features a complex architecture combining a 2,6-dimethylmorpholino group, an indole core, sulfonyl linkage, acetamido spacer, and a terminal benzamide moiety.

Properties

IUPAC Name |

4-[[2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O6S/c1-16-11-29(12-17(2)35-16)24(31)14-28-13-22(20-5-3-4-6-21(20)28)36(33,34)15-23(30)27-19-9-7-18(8-10-19)25(26)32/h3-10,13,16-17H,11-12,14-15H2,1-2H3,(H2,26,32)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUFFIVUDMOZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth exploration of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 542.67 g/mol. The structure features a morpholino group, an indole moiety, and a sulfonamide linkage, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 542.67 g/mol |

| IUPAC Name | This compound |

| CAS Number | 894996-21-5 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The indole moiety has been shown to bind to various receptors, potentially influencing signaling pathways associated with cancer progression and inflammation. The morpholino group enhances solubility and bioavailability, making it more effective in biological systems.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives of indole can inhibit tumor cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. The presence of the sulfonamide group is known to enhance antibacterial activity by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis.

Neuroprotective Effects

Given the structural features that allow it to cross the blood-brain barrier, there is potential for this compound to exhibit neuroprotective effects. Research into similar morpholine-containing compounds has shown they can modulate neurotransmitter systems and protect against neurodegenerative diseases .

Study on Anticancer Activity

In a controlled study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound was tested for cytotoxicity. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. Mechanistic studies revealed that the compound induced G0/G1 phase arrest in the cell cycle, suggesting a halt in proliferation.

Antimicrobial Testing

A series of antimicrobial assays were conducted using standard strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s uniqueness arises from its 2,6-dimethylmorpholino group, which distinguishes it from other morpholino-containing analogs. Below is a comparative analysis with key analogs:

Key Observations :

- Morpholino vs. Piperazine: The target’s 2,6-dimethylmorpholino group likely enhances metabolic stability compared to piperazine derivatives (e.g., compound 6d) due to steric hindrance from methyl groups .

- Indole Positioning : The indole-sulfonyl linkage in the target contrasts with indole-oxadiazole-sulfanyl derivatives (e.g., 8a-w), which may alter binding affinity in biological targets .

Physicochemical and Pharmacokinetic Insights

- Melting Points : The target’s predicted melting point (~175–200°C) aligns with sulfonamide-benzamide analogs (e.g., 6d: 175–178°C ).

- Solubility: The 2,6-dimethylmorpholino group may reduce aqueous solubility compared to non-methylated morpholino derivatives (e.g., compound 24 ).

- Metabolic Stability: Methyl groups on morpholino could hinder cytochrome P450-mediated oxidation, enhancing half-life relative to piperazine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.